An In-depth Technical Guide to 5-Bromo-2-(trifluoromethoxy)aniline (CAS: 886762-08-9)
An In-depth Technical Guide to 5-Bromo-2-(trifluoromethoxy)aniline (CAS: 886762-08-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-(trifluoromethoxy)aniline, a key building block in modern medicinal and agricultural chemistry. This document details its physicochemical properties, a representative synthetic protocol, and its application in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary organic synthesis.
Core Chemical and Physical Properties
5-Bromo-2-(trifluoromethoxy)aniline is a substituted aniline featuring a bromine atom and a trifluoromethoxy group. These functionalities impart unique electronic and lipophilic properties, making it a valuable intermediate in the synthesis of complex organic molecules.[1][2] The trifluoromethoxy group, in particular, is known to enhance metabolic stability and improve the pharmacokinetic profiles of drug candidates.[3][4]
Table 1: Physicochemical Properties of 5-Bromo-2-(trifluoromethoxy)aniline
| Property | Value | Reference |
| CAS Number | 886762-08-9 | |
| Molecular Formula | C₇H₅BrF₃NO | |
| Molecular Weight | 256.02 g/mol | |
| Appearance | Light yellow to yellow liquid | |
| Density | 1.726 g/cm³ | [5] |
| Boiling Point | 230.2 °C at 760 mmHg | [5] |
| Flash Point | 93 °C | [5] |
| Refractive Index | 1.523 | [5] |
| Purity | ≥98% | |
| Storage Temperature | Room Temperature |
Synthesis and Spectroscopic Characterization
Representative Synthesis Protocol: Bromination of a Substituted Aniline
This protocol is adapted from the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline and serves as a general guideline.[6] The synthesis of 5-Bromo-2-(trifluoromethoxy)aniline would likely start from 2-(trifluoromethoxy)aniline.
Experimental Procedure:
-
Dissolution: Dissolve 2-(trifluoromethoxy)aniline (1.0 equivalent) in a suitable solvent such as dichloromethane in an Erlenmeyer flask.
-
Cooling: Cool the solution to -10 °C using an appropriate cooling bath.
-
Brominating Agent Addition: While stirring magnetically, add a brominating agent such as 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (1.0 equivalent) in small portions. Maintain the temperature between -10 °C and 0 °C during the addition.
-
Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over a period of 30 minutes.
-
Work-up: Extract the reaction mixture with an aqueous solution of sodium hydroxide to remove any phenolic byproducts. Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 5-Bromo-2-(trifluoromethoxy)aniline by column chromatography on silica gel or by distillation under reduced pressure.
Spectroscopic Data of Analogous Compounds
Specific spectroscopic data for 5-Bromo-2-(trifluoromethoxy)aniline is not widely published. However, the data for analogous bromo-trifluoromethyl-aniline isomers can provide valuable insights into the expected spectral characteristics.[4]
Table 2: Representative Spectroscopic Data for a Bromo-Trifluoromethyl-Aniline Isomer
| Spectroscopic Technique | Data for 2-Bromo-5-(trifluoromethyl)aniline (CAS: 454-79-5) | Reference |
| ¹H NMR | Data available on SpectraBase | [7] |
| ¹³C NMR | Data available on SpectraBase | [7] |
| FT-IR (cm⁻¹) | N-H stretching, C-F stretching, C-Br stretching | [4] |
| Mass Spectrometry (m/z) | Molecular ion (M⁺) peak as a doublet (m/z 238, 240) | [4] |
For 5-Bromo-2-(trifluoromethoxy)aniline, one would expect a complex aromatic region in the ¹H NMR spectrum. The ¹³C NMR would show characteristic signals for the carbon atoms attached to bromine, the trifluoromethoxy group, and the amine. The FT-IR spectrum would exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-O and C-F bonds of the trifluoromethoxy group, and the C-Br bond. The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks with approximately equal intensity).
Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling
5-Bromo-2-(trifluoromethoxy)aniline is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of pharmaceuticals and agrochemicals for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[8][9]
Suzuki-Miyaura Coupling: A Detailed Experimental Protocol
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide, such as 5-Bromo-2-(trifluoromethoxy)aniline, with an arylboronic acid.[10]
Materials:
-
5-Bromo-2-(trifluoromethoxy)aniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)
-
Base (e.g., Potassium phosphate, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To a Schlenk flask, add 5-Bromo-2-(trifluoromethoxy)aniline and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the arylboronic acid and the base to the flask under a positive pressure of the inert gas.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Stir the reaction mixture at 85-95 °C for 15 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, filter, and dilute with ethyl acetate.
-
Extraction and Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and a key application of 5-Bromo-2-(trifluoromethoxy)aniline.
Caption: A representative workflow for the synthesis of 5-Bromo-2-(trifluoromethoxy)aniline.
Caption: A detailed workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety Information
5-Bromo-2-(trifluoromethoxy)aniline should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as acutely toxic and an irritant. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
